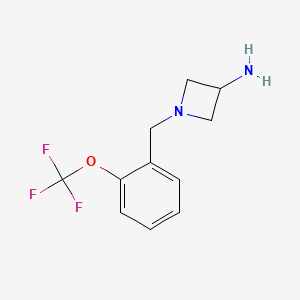

1-(2-(Trifluormethoxy)benzyl)azetidin-3-amin

Übersicht

Beschreibung

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine consists of an azetidine ring attached to a benzyl group that carries a trifluoromethoxy substituent . The SMILES representation of the molecule is C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 246.23 g/mol .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

In der medizinischen Chemie ist die Trifluormethoxygruppe dafür bekannt, die pharmakologischen Eigenschaften bioaktiver Verbindungen zu verbessern. Das Vorhandensein dieser Gruppe in 1-(2-(Trifluormethoxy)benzyl)azetidin-3-amin könnte möglicherweise seine metabolische Stabilität verbessern und die Bioabsorption aufgrund seiner lipophilen Natur erhöhen . Damit ist es ein vielversprechender Kandidat für die Entwicklung neuer Therapeutika.

Pharmakologie

Der Azetidinring der Verbindung, ein viergliedriger stickstoffhaltiger Ring, ist strukturell β-Lactamen ähnlich, die in Antibiotika wie Penicillin und Cephalosporin eine entscheidende Rolle spielen . Seine strukturelle Analogie deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antibiotika oder als Gerüst für die Entwicklung von Medikamenten mit unterschiedlichen biologischen Aktivitäten hin.

Biochemie

In der Biochemie kann die Trifluormethylgruppe die biologische Aktivität von Molekülen beeinflussen. Die Fähigkeit der Verbindung, als Baustein für die Synthese von β-Lactamderivaten zu dienen, bedeutet, dass sie zur Herstellung neuer Moleküle mit spezifischen biochemischen Rollen verwendet werden könnte, wie z. B. Enzyminhibitoren oder Rezeptormodulatoren .

Materialwissenschaften

Die einzigartigen Eigenschaften der Trifluormethoxygruppe, wie ihre hohe Elektronegativität und ihre geringe Größe, könnten This compound für die Materialwissenschaften nützlich machen. Sie könnte zur Modifizierung der Oberflächeneigenschaften von Materialien oder als Vorläufer für die Synthese von Polymeren mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit verwendet werden .

Chemieingenieurwesen

Im Chemieingenieurwesen könnte die Verbindung aufgrund ihres reaktiven Azetidinrings, der verschiedene Umwandlungen durchlaufen kann, bei der Synthese komplexer Moleküle eingesetzt werden. Sie könnte als Zwischenprodukt bei der Produktion von Feinchemikalien oder bei der Entwicklung von Industriekatalysatoren dienen .

Umweltwissenschaften

Die Einführung von fluorierten Verbindungen, wie z. B. This compound, in die Umweltwissenschaften könnte zur Entwicklung effektiverer Agrochemikalien oder Umweltsanierungsmittel führen. Die Beständigkeit der Trifluormethoxygruppe gegenüber dem Abbau könnte die Langlebigkeit und Wirksamkeit solcher Verbindungen in Umweltanwendungen verbessern .

Wirkmechanismus

Azetidines

are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to be highly reactive due to the ring strain . Azetidines have been studied for their unique chemical and biological properties, and they have been used in the synthesis of a variety of bioactive compounds .

Biochemische Analyse

Biochemical Properties

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The trifluoromethoxy group in this compound enhances its binding affinity to target proteins, thereby modulating their function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . These interactions are primarily driven by the high electronegativity and lipophilicity of the trifluoromethoxy group, which facilitates strong binding to hydrophobic pockets in proteins .

Cellular Effects

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethoxy group enhances the compound’s ability to bind to specific sites on enzymes and proteins, thereby modulating their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cell morphology, growth rates, and metabolic activity . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry and hematological parameters . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety .

Metabolic Pathways

1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism .

Transport and Distribution

The transport and distribution of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments, such as lipid bilayers and intracellular organelles . Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of the compound from cells, thereby regulating its intracellular concentration . Additionally, binding proteins, such as serum albumin, can facilitate the compound’s distribution in the bloodstream and its delivery to target tissues .

Subcellular Localization

The subcellular localization of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is influenced by its chemical properties and interactions with cellular components. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can further direct the compound to specific subcellular compartments . These localization patterns are crucial for the compound’s activity and function, as they determine its access to target biomolecules and its ability to modulate cellular processes .

Eigenschaften

IUPAC Name |

1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIOIBSEZUNPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

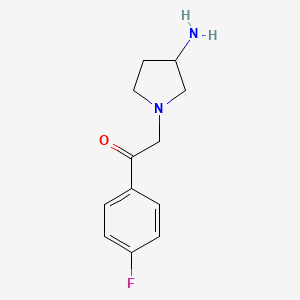

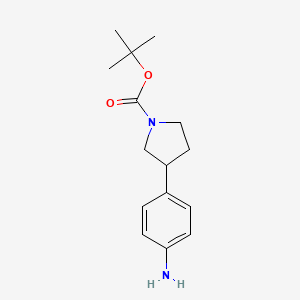

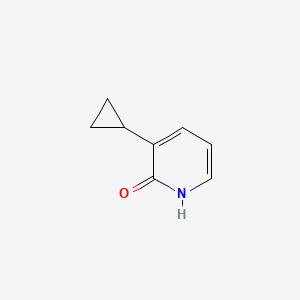

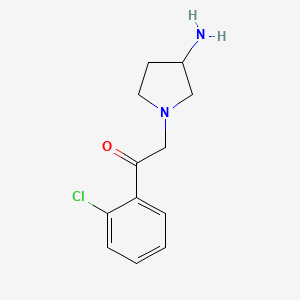

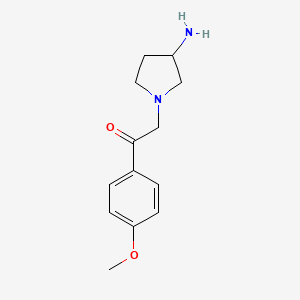

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)

![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)